Cas no 1350434-18-2 (ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate)

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate is a cyclohexane derivative featuring a keto group at the 4-position and an ester functionality at the 1-position, with a methyl substituent at the 2-position in the trans configuration. This compound is valued for its role as a versatile intermediate in organic synthesis, particularly in the preparation of complex cyclic structures. Its rigid cyclohexane backbone and functional groups make it suitable for stereoselective reactions, including reductions, alkylations, and ring modifications. The ester group enhances solubility in organic solvents, facilitating further derivatization. This product is commonly utilized in pharmaceutical and fine chemical research for scaffold elaboration and chiral synthesis.
ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate structure
1350434-18-2 structure
Product name:ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate
CAS No:1350434-18-2
MF:C10H16O3
Molecular Weight:184.232243537903
CID:6421220
PubChem ID:97055077

ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate 化学的及び物理的性質

名前と識別子

    • ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate
    • Cyclohexanecarboxylic acid, 2-methyl-4-oxo-, ethyl ester, (1R,2R)-rel-
    • ethyl (1S,2S)-2-methyl-4-oxocyclohexane-1-carboxylate
    • D96622
    • PS-16385
    • SCHEMBL17057061
    • 1350434-18-2
    • MFCD31928781
    • インチ: 1S/C10H16O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7,9H,3-6H2,1-2H3/t7-,9-/m1/s1
    • InChIKey: PYWSLDVKSOZIOJ-VXNVDRBHSA-N
    • SMILES: [C@@H]1(C(OCC)=O)CCC(=O)C[C@H]1C

計算された属性

  • 精确分子量: 184.109944368g/mol
  • 同位素质量: 184.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 210
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.1
  • トポロジー分子極性表面積: 43.4Ų

じっけんとくせい

  • 密度みつど: 1.040±0.06 g/cm3(Predicted)
  • Boiling Point: 258.5±33.0 °C(Predicted)

ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL062-100MG
ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate
1350434-18-2 93%
100MG
¥ 1,280.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL062-10G
ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate
1350434-18-2 93%
10g
¥ 25,608.00 2023-04-03
eNovation Chemicals LLC
Y1010109-5G
ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate
1350434-18-2 97%
5g
$2890 2024-07-21
eNovation Chemicals LLC
Y1010109-1G
ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate
1350434-18-2 97%
1g
$960 2024-07-21
Aaron
AR01XARB-250mg
ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate
1350434-18-2 92%
250mg
$356.00 2023-12-16
1PlusChem
1P01XAIZ-100mg
ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate
1350434-18-2 93%
100mg
$203.00 2023-12-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL062-250mg
ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate
1350434-18-2 93%
250mg
¥2015.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL062-100mg
ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate
1350434-18-2 93%
100mg
¥1257.0 2024-04-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJL062-1.0g
ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate
1350434-18-2 93%
1.0g
¥5028.0000 2024-07-28
Ambeed
A1383445-1g
Rel-ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate
1350434-18-2 93%
1g
$1101.0 2024-04-24

ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate 関連文献

ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylateに関する追加情報

Introduction to Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate (CAS No. 1350434-18-2)

Ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate, with the CAS number 1350434-18-2, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative exhibits a unique structural framework that has garnered attention for its potential applications in synthetic chemistry and as a building block for more complex molecules.

The molecular structure of ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate consists of a cyclohexane ring substituted with a methyl group at the 2-position and an oxo group at the 4-position, esterified with ethanol. This configuration imparts distinct chemical properties, making it a valuable intermediate in various chemical transformations. The presence of the double bond in the cyclohexane ring contributes to its reactivity, allowing for diverse functionalization strategies.

In recent years, there has been growing interest in the development of novel heterocyclic compounds due to their broad spectrum of biological activities. The cyclohexene core in ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate provides a versatile scaffold for designing molecules with potential therapeutic effects. Researchers have been exploring its derivatives as candidates for antimicrobial, anti-inflammatory, and even anticancer agents.

One of the most compelling aspects of this compound is its utility in synthetic organic chemistry. The ester functionality allows for easy modification through various reactions such as hydrolysis, transesterification, and reduction, enabling chemists to tailor the molecule for specific applications. This flexibility has made ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate a popular choice for use in multi-step syntheses aimed at producing more complex pharmacophores.

The synthesis of ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate typically involves the oxidation of cyclohexanone followed by esterification. Advances in catalytic methods have improved the efficiency and selectivity of these reactions, making it possible to produce high-purity samples suitable for further research. These advancements are particularly important in pharmaceutical applications where impurities can significantly impact the efficacy and safety of a drug candidate.

In academic research, ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate has been used as a substrate to study reaction mechanisms and develop new catalytic systems. For instance, researchers have investigated its behavior under various conditions to understand how different catalysts influence its transformation into other useful compounds. These studies not only contribute to fundamental chemical knowledge but also provide practical insights for industrial applications.

The compound's potential biological activity has also been explored through computational modeling and experimental screening. By leveraging computational methods, scientists can predict how ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate might interact with biological targets such as enzymes or receptors. This approach has accelerated the discovery process by allowing researchers to prioritize promising candidates for further validation.

In conclusion, ethyl trans-2-methyl-4-oxo-cyclohexanecarboxylate (CAS No. 1350434-18-2) represents an intriguing molecule with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it a valuable tool for developing new drugs and understanding complex chemical transformations. As research continues to evolve, it is likely that this compound will play an increasingly important role in advancing our understanding of organic chemistry and its applications.

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